molecular formula C11H21NO2S B13318779 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13318779
M. Wt: 231.36 g/mol
InChI Key: JUGWHHKIXZGOAD-UHFFFAOYSA-N
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Description

4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C11H21NO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a mercapto group (–SH) and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 3-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The mercapto group can be introduced through a nucleophilic substitution reaction using thiol reagents.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The mercapto group (–SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Thiols, amines, and alcohols.

Major Products:

    Disulfides: Formed through oxidation of the mercapto group.

    Thiols: Resulting from reduction reactions.

    Amides and Esters: Formed through substitution reactions involving the ester group.

Scientific Research Applications

4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can interact with biological targets.

Comparison with Similar Compounds

  • 4-(Methylaminomethyl)-1-piperidinecarboxylic acid tert-butyl ester
  • tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate
  • N-Boc-4-piperidinecarboxylic acid methyl ester

Comparison: 4-Mercapto-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the mercapto group, which imparts distinct reactivity compared to similar compounds. The combination of the piperidine ring, mercapto group, and tert-butyl ester makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C11H21NO2S

Molecular Weight

231.36 g/mol

IUPAC Name

tert-butyl 3-methyl-4-sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO2S/c1-8-7-12(6-5-9(8)15)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3

InChI Key

JUGWHHKIXZGOAD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1S)C(=O)OC(C)(C)C

Origin of Product

United States

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